Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)-
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Overview
Description
Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)-: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of fluorine in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines often utilizes large-scale fluorination reactions with optimized conditions to maximize yield and purity. The use of advanced fluorinating reagents and catalysts, such as palladium catalysts under microwave irradiation, has been reported to produce high yields of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be displaced by nucleophiles, leading to the formation of substituted pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but general oxidizing and reducing agents can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines .
Scientific Research Applications
Chemistry: Fluorinated pyridines, including Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)-, are valuable intermediates in organic synthesis. They are used in the preparation of various biologically active compounds and agrochemicals .
Biology and Medicine: Fluorinated pyridines have been explored for their potential use in radiotherapy of cancer and as imaging agents for various biological applications .
Industry: In the agricultural industry, fluorinated pyridines are used as active ingredients in pesticides and herbicides due to their enhanced physical, biological, and environmental properties .
Mechanism of Action
The mechanism of action of Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Perfluoroalkylpyridines
Comparison: Pyridine, 2-fluoro-3-(2-methyl-2-propenyl)- is unique due to the presence of both a fluorine atom and a 2-methyl-2-propenyl group in the pyridine ring. This combination imparts distinct chemical and biological properties to the compound, making it different from other fluorinated pyridines .
Properties
CAS No. |
821795-51-1 |
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Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-fluoro-3-(2-methylprop-2-enyl)pyridine |
InChI |
InChI=1S/C9H10FN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5H,1,6H2,2H3 |
InChI Key |
UEMRVFXUAYUZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(N=CC=C1)F |
Origin of Product |
United States |
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